![molecular formula C17H11ClF3N3O2 B2706910 2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione CAS No. 1023567-56-7](/img/structure/B2706910.png)
2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione
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Description
2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione is a useful research compound. Its molecular formula is C17H11ClF3N3O2 and its molecular weight is 381.74. The purity is usually 95%.
BenchChem offers high-quality 2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following properties:
- Other Names: 2-[(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)acetonitrile], 2-Pyridineacetonitrile, 3-chloro-5-(trifluoromethyl)-, 2-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)acetonitrile, and more .
Synthesis and Availability
The compound can be synthesized and is available from various suppliers globally. It is often used as a model substrate in research studies .
Biological and Pharmacological Applications
a. Antibacterial Research: Given its unique structure, researchers have explored the compound’s potential as an antibacterial agent. However, limited antimicrobial activity has been observed for compounds specifically targeting AcpS-PPTase. A hypothesis suggests that the presence of an Sfp-PPTase in bacterial genomes provides an inborn mechanism of resistance. Therefore, effective antibacterial agents may need to simultaneously target both classes of PPTase enzymes .
b. Regioselective Functionalization: 2-Chloro-5-(trifluoromethyl)pyridine (a related compound) has been employed as a model substrate to investigate regioexhaustive functionalization. Researchers study its reactivity and selectivity in various reactions .
c. Key Intermediate for Fluazifop Synthesis: 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a close relative of our compound, serves as a key intermediate in the synthesis of fluazifop. Fluazifop is an herbicide used in agriculture. Understanding the reactivity of 2,5-CTF contributes to the development of efficient synthetic routes .
properties
IUPAC Name |
2-[(E)-N-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]-C-methylcarbonimidoyl]-3-hydroxyinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClF3N3O2/c1-8(13-14(25)10-4-2-3-5-11(10)15(13)26)23-24-16-12(18)6-9(7-22-16)17(19,20)21/h2-7,25H,1H3,(H,22,24)/b23-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYFVNAFYJUEYKF-LIMNOBDPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=C(C=C(C=N1)C(F)(F)F)Cl)C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=C(C=C(C=N1)C(F)(F)F)Cl)/C2=C(C3=CC=CC=C3C2=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-{2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazin-1-yl}ethylidene)-2,3-dihydro-1H-indene-1,3-dione |
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